molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol

Cat. No.: B8653831
M. Wt: 314.22 g/mol
InChI Key: AHPDBHKNEUYPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Formation of Azepane Ring: The brominated pyridine is then reacted with an appropriate amine to form the azepane ring.

    Attachment of Ethanol Group: Finally, the azepane derivative is reacted with an ethanol derivative to introduce the ethanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azepane ring and ethanol group can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(6-Chloropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.

    2-[1-(6-Fluoropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a fluorine atom instead of bromine.

    2-[1-(6-Iodopyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol

InChI

InChI=1S/C13H20BrN3O/c14-12-4-1-5-13(16-12)17-8-2-3-11(6-9-17)15-7-10-18/h1,4-5,11,15,18H,2-3,6-10H2

InChI Key

AHPDBHKNEUYPAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation is carried out analogously to 4-[1-(6-bromopyridin-2-yl)azepan-4-ylamino]butan-1-ol starting from 99 μl (1.65 mmol) of ethanolamine 85 mg, colourless oil, Rt.=1.55 min (method B), LCMS: 315 (M+H).
Quantity
0 (± 1) mol
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Quantity
99 μL
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Reaction Step Two

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